molecular formula C6H5F3N2 B046097 5-(Trifluoromethyl)pyridin-3-amine CAS No. 112110-07-3

5-(Trifluoromethyl)pyridin-3-amine

Numéro de catalogue B046097
Numéro CAS: 112110-07-3
Poids moléculaire: 162.11 g/mol
Clé InChI: NJFRBMFEAGFNDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridin-3-amine and related compounds involves several key steps, including the displacement of a halogen atom with trimethylamine gas and anion replacement with a triflate counter-ion. These steps are critical for achieving high yields and ensuring the incorporation of the trifluoromethyl group into the pyridin-3-amine framework. This process has been demonstrated in the preparation of precursors for radiolabeling peptides for PET imaging, highlighting its significance in nuclear medicine (Davis & Fettinger, 2018).

Molecular Structure Analysis

X-ray crystallography has been employed to determine the molecular structure of related compounds, providing insights into their chemical behavior. For instance, the structure of trans-[Co(III)(bpb)(amine)2]X demonstrates how coordination chemistry can be utilized to synthesize complexes with specific molecular architectures (Amirnasr, Schenk, & Meghdadi, 2002). Such analyses are vital for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chemoselective synthesis methods have been developed for derivatives of 5-(Trifluoromethyl)pyridin-3-amine, demonstrating its versatility as a building block. These methods allow for the introduction of various functional groups, significantly expanding the utility of this compound in organic synthesis and medicinal chemistry (Aquino et al., 2015).

Applications De Recherche Scientifique

  • Antithyroid Drug Potential : A study highlighted the potential of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with molecular iodine as an antithyroid drug. This potential is attributed to its unique crystal structure and iodonium cation linkage (Chernov'yants et al., 2011).

  • Catalysis in Chemical Reactions : Research indicates that pyridine, including derivatives like 5-(Trifluoromethyl)pyridin-3-amine, can catalyze certain chemical rearrangements, such as the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines (Čikotienė et al., 2007).

  • Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, related to 5-(Trifluoromethyl)pyridin-3-amine, have shown promising anticancer activity against various cancer cell lines (Chavva et al., 2013).

  • Group 3 Metal Triamido Complexes Catalysis : These complexes catalyze the ortho-C-H bond addition of pyridine derivatives to nonactivated imines, enhancing catalytic activity with secondary amines (Nagae et al., 2015).

  • Synthesis of Novel Pyridine Derivatives : Research has successfully synthesized novel pyridine derivatives bearing different heterocyclic rings, demonstrating potential as anticancer agents (Hafez & El-Gazzar, 2020).

  • Formation of Pyridine-Containing Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines with linear polyamines leads to the formation of new macrocycles, useful in synthesizing larger cavity macrocycles (Averin et al., 2005).

  • Synthesis of Pyridine Fused Polycyclic Amines : Sequential ring-closing metathesis and radical cyclisation reactions were used to synthesize novel pyridine fused polycyclic bridgehead amines, demonstrating the importance of the RCM catalyst and nitrogen atom nature (Baker et al., 2003).

Safety And Hazards

5-(Trifluoromethyl)pyridin-3-amine is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Orientations Futures

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Propriétés

IUPAC Name

5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFRBMFEAGFNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555104
Record name 5-(Trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)pyridin-3-amine

CAS RN

112110-07-3
Record name 5-(Trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-nitro-3-trifluoromethyl-pyridine (30 mg, 0.13 mmol), 10% Pd/C (3 mg, 10% w/w), and MeOH (5 mL) is stirred under 1 atm of hydrogen for 3 h. The mixture is then filtered over Celite® and concentrated in vacuo to give the title compound as an oil. MS (ESI) m/z 162.9 (M+1).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (1.25 g, 5.518 mmol) in methanol (25.0 mL) under N2 was added palladium (1.17 g, 1.10 mmol) (10% dry weight on wet activated carbon). The reaction mixture was placed on a Parr apparatus and hydrogenated at 50 psi for 90 min. The catalyst was filtered off through a celite pad. The filtrate was concentrated to give a crude product (1.08 g) which was pure (>98% by HPLC) enough without further purification. LC-MS calculated for C6H5F3N2: (M+H) 163; found 163.1.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A Parr hydrogenation flask was charged with 10% Palladium on carbon, 50% wet (0.050 g, 0.023 mmol) and ethanol (10 mL). Triethylamine (1.0 ml, 3.09 mmol), 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (0.70 g, 3.09 mmol) and an additional 10 mL of ethanol were added. The flask was purged of air, charged with 48 psi of hydrogen, and shaken for 6 h. The reaction mixture was purged of hydrogen in vacuo and filtered through Celite®, washing with EtOAc (20 mL) and EtOH (20 mL). The filtrate was concentrated in vacuo and the product partitioned between EtOAc (40 mL) and water (20 mL). The organics were washed with sat aq NaHCO3 (20 mL) and brine (20 mL), dried (MgSO4) and concentrated in vacuo to provide 5-(trifluoromethyl)pyridin-3-amine (498 mg, 99% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.14 (m, 1 H), 8.00 (s, 1 H), 7.13 (m, 1 H), 5.84 (s, 2 H); MS (ESI) m/z 163.0 (M+H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 2
5-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 3
5-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 4
5-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 5
5-(Trifluoromethyl)pyridin-3-amine
Reactant of Route 6
5-(Trifluoromethyl)pyridin-3-amine

Citations

For This Compound
10
Citations
L Ma, Y Zhou, D Yang, MW Wang, W Lu, J Jin - Molecules, 2022 - mdpi.com
Hydroxymethylthiohydantoin, hydroxymethylthiohydantoin, and hydantoin, containing a pyridine group, were synthesized to study their androgen receptor antagonistic activities. Among …
Number of citations: 1 www.mdpi.com
P Mazumdar, D Choudhury, G Borgohain - Journal of Molecular Structure, 2021 - Elsevier
Current study mainly describes the delivery of three model nitrogen mustard drugs with heterocyclic substituents by single-walled carbon nanotube (SWCNT) as a drug delivery system. …
Number of citations: 5 www.sciencedirect.com
L Waterloo, H Hübner, F Fierro, T Pfeiffer… - Journal of Medicinal …, 2023 - ACS Publications
The bitter taste receptor TAS2R14 is a G protein-coupled receptor that is found on the tongue as well as in the human airway smooth muscle and other extraoral tissues. Because its …
Number of citations: 1 pubs.acs.org
RA Gallego, L Bernier, H Chen… - Journal of Medicinal …, 2023 - ACS Publications
Immune activating agents represent a valuable class of therapeutics for the treatment of cancer. An area of active research is expanding the types of these therapeutics that are …
Number of citations: 3 pubs.acs.org
Y Oguro, N Miyamoto, T Takagi, K Okada… - Bioorganic & medicinal …, 2010 - Elsevier
We have recently reported the discovery of pyrrolo[3,2-d]pyrimidine derivatives 1a and 1b as potent triple inhibitors of vascular endothelial growth factor receptor (VEGFR), platelet-…
Number of citations: 35 www.sciencedirect.com
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com
TD Ashton, A Ngo, P Favuzza, HE Bullen… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating disease caused by Plasmodium parasites. Emerging resistance against current antimalarial therapeutics has engendered the need to develop antimalarials …
Number of citations: 7 www.sciencedirect.com
M Er-rajy, WA Eltayb, M Kara, A Assouguem… - Arabian Journal of …, 2023 - Elsevier
A systematic in-silico study based on molecular modeling techniques was conducted on thirty 3,4-disubstituted pyrrolidine sulfonamides derivatives to identify the drug candidate for …
Number of citations: 1 www.sciencedirect.com
R Green - 2016 - escholarship.org
The following dissertation discusses the development of a nickel catalyst for the synthesis of Csp2-Csp bonds in addition to the development and mechanistic studies of nickel and …
Number of citations: 2 escholarship.org
A Pike, RI Storer, RM Owen, E Armstrong, CL Benn… - …, 2016 - pubs.rsc.org
A novel series of low molecular weight and synthetically facile acidic sulfonamides that are potent and selective URAT1 inhibitors is described. Compounds 46 and 47 were identified as …
Number of citations: 9 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.